Dibenzyl succinate

physicochemical characterization solid-state handling ester physical form

Liquid succinate esters complicate gravimetric dispensing and lack UV traceability. Dibenzyl succinate (mp 42-43 °C) is a crystalline solid enabling precise weighing; its benzyl chromophores support HPLC monitoring. Benzyl groups cleave orthogonally via Pd/C hydrogenolysis under neutral conditions, preserving base-sensitive functionalities in multi-step API synthesis (e.g., Succinobucol). High logP (3.25-3.70) minimizes aqueous workup losses. Also used in phthalate-free PVC plasticizer blends per EU Directive 2005/84/EC. Bulk quantities in stock with full analytical documentation.

Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
CAS No. 103-43-5
Cat. No. B089603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl succinate
CAS103-43-5
Molecular FormulaC18H18O4
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H18O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-10H,11-14H2
InChIKeyODBOBZHTGBGYCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzyl Succinate (CAS 103-43-5): Core Physicochemical and Procurement Identity


Dibenzyl succinate (CAS 103-43-5), systematically named butanedioic acid bis(phenylmethyl) ester, is a symmetrical diester of succinic acid and benzyl alcohol with molecular formula C₁₈H₁₈O₄ and molecular weight 298.33 g·mol⁻¹ [1]. The compound exists as a white crystalline solid at ambient temperature with a melting point of 42–43 °C, a boiling point of 245 °C at 15 mmHg, and a density of 1.256 g·mL⁻¹ . It is practically insoluble in water (estimated 6.858 mg·L⁻¹ at 25 °C) but freely soluble in common organic solvents including ethanol, ether, chloroform, and xylene [2]. The compound is classified as a neutral diester carrying two benzyl ester moieties on a four-carbon succinate backbone, which confers a calculated logP of 3.25–3.70, indicating pronounced lipophilicity relative to shorter-chain succinate esters .

Why Generic Substitution of Dibenzyl Succinate with Other Succinate Diesters Is Scientifically Unjustified


Succinate diesters are not functionally interchangeable despite sharing the same C₄ dicarboxylic acid core, because the ester alkyl/aryl group governs three properties that directly determine fitness for a given application: (i) physical state at processing temperature, (ii) hydrolytic and hydrogenolytic lability of the ester linkage, and (iii) partition behavior between aqueous and organic phases [1]. Replacing the benzyl group of dibenzyl succinate with a methyl, ethyl, or butyl moiety shifts the melting point from a process-convenient ~42 °C solid to sub-ambient liquids (−20 °C to −29 °C), eliminates the UV-chromophoric benzyl handle required for HPLC traceability, and reduces logP by 2–3 orders of magnitude, fundamentally altering extraction efficiency, catalyst-site affinity, and plasticizer compatibility in polymer matrices [2].

Quantitative Differentiation Evidence for Dibenzyl Succinate Against Closest Structural Analogs


Melting Point Differential vs. Dimethyl, Diethyl, and Dibutyl Succinate: Solid-State Handling Advantage

Dibenzyl succinate is a room-temperature solid (mp 42–43 °C), whereas the three most common aliphatic succinate diesters are liquids well below 0 °C. This phase difference is critical for applications requiring solid dosing, crystalline purification, or ambient-temperature storage stability .

physicochemical characterization solid-state handling ester physical form

Catalytic Hydrogenolysis Rate Divergence: Substrate-Specific Palladium Site Discrimination

In a controlled head-to-head study by Beamer et al., the rate of hydrogenolysis of dibenzyl succinate over palladium-on-carbon was found to be significantly different from the rates measured for the dibenzyl esters of tartaric, malic, and aspartic acids. The benzyl esters of tartaric acid and malic acid hydrogenolyzed at identical rates, indicating shared catalytic site utilization mediated by their hydroxy groups. Dibenzyl succinate, lacking any hydroxy or amino functionality, could not access these catalytic sites and therefore displayed a distinct kinetic profile [1].

catalytic hydrogenolysis debenzylation selectivity palladium on carbon

Lipophilicity (LogP) Differentiation: Order-of-Magnitude Partitioning Advantage for Non-Aqueous Applications

Dibenzyl succinate exhibits a logP of 3.25–3.70, which is approximately 2–3 orders of magnitude higher (i.e., 100‑ to 1000‑fold greater octanol/water partition coefficient) than the short-chain aliphatic succinate esters dimethyl succinate (logP ~0.20–0.35) and diethyl succinate (logP ~0.89–1.26). Even compared with dibutyl succinate (logP ~3.04–3.39), dibenzyl succinate shows a measurable 0.2–0.3 log unit advantage [1].

partition coefficient logP hydrophobicity solvent extraction

Plasticizer Compatibility: Benzyl Moieties Improve PVC Solvation and Reduce Hardness vs. All-Alkyl Succinates

Patent US 9,080,032 B2 directly compared mixed alkyl benzyl succinate plasticizer mixtures (containing dibenzyl succinate at ~20.3% by GC area) against all‑alkyl succinate controls. The benzyl‑containing mixtures, which incorporate dibenzyl succinate as the fully benzyl‑substituted component (formula III), exhibited lower solvation temperatures and reduced Shore A hardness values relative to the all‑alkyl (di‑1‑dodecyl succinate) comparator, as shown in Example 7 vs. 7a of the patent [1].

plasticizer PVC processing solvation temperature Shore hardness

Role as a Defined Intermediate in Succinobucol (AGI‑1067) Synthesis: Functional Specificity vs. Generic Succinate Esters

Dibenzyl succinate is explicitly cited as a constituent in the synthesis of Succinobucol (S688775, also known as AGI‑1067), a probucol‑derived antioxidant and anti‑inflammatory compound that reached Phase III clinical development for atherosclerosis . The benzyl ester groups serve as protecting groups that can be selectively removed under hydrogenolytic conditions, a functional role that cannot be fulfilled by methyl or ethyl succinate esters, which require harsher saponification conditions that may compromise other functional groups in the synthetic sequence .

succinobucol AGI-1067 pharmaceutical intermediate antioxidant

Evidence-Backed Research and Industrial Application Scenarios for Dibenzyl Succinate


Selective Hydrogenolytic Deprotection in Multi‑Step Organic Synthesis

Dibenzyl succinate is the succinate building block of choice when a synthetic route requires a benzyl‑protected carboxyl group that can be removed orthogonally by catalytic hydrogenolysis (Pd/C, H₂) without affecting base‑sensitive functionalities. This is supported by the kinetic differentiation established by Beamer et al., which demonstrated that dibenzyl succinate hydrogenolyzes via a distinct catalytic mechanism compared to hydroxy‑ or amino‑bearing benzyl esters, allowing for predictable selectivity tuning [1]. This property is specifically exploited in the synthesis of Succinobucol (AGI‑1067), where the benzyl protecting groups are cleaved under mild, neutral conditions that preserve the probucol‑derived core structure .

Phthalate‑Free, Bio‑Based Plasticizer Formulation for Flexible PVC

In the development of phthalate‑free plasticizer systems for PVC, dibenzyl succinate serves as the fully benzyl‑substituted component (formula III) in mixed alkyl benzyl succinate blends. Patent US 9,080,032 B2 demonstrates that such benzyl‑containing mixtures (exemplified with 20.3% dibenzyl succinate content) deliver lower solvation temperatures and reduced Shore A hardness compared to all‑alkyl succinate controls, enabling energy‑efficient low‑temperature PVC processing and softer final products [1]. This application is directly aligned with regulatory trends restricting phthalate plasticizers (EU Directive 2005/84/EC, ECHA SVHC listing) and the industrial drive toward bio‑based succinate feedstocks.

High‑Lipophilicity Organic Synthesis Intermediate for Non‑Aqueous Reaction Media

For transformations conducted in purely organic phases — such as esterifications, transesterifications, and polymerizations in xylene, toluene, or chlorinated solvents — dibenzyl succinate offers a logP advantage of 2–3 orders of magnitude over dimethyl and diethyl succinate [1]. This high lipophilicity minimizes partitioning losses into aqueous workup phases, improves recovery yields in liquid‑liquid extraction, and ensures homogeneous dissolution in hydrophobic polymer matrices. The solid physical form (mp 42–43 °C) further simplifies precise gravimetric dispensing without the volumetric handling errors associated with liquid succinate esters .

Internal Electron Donor Component in Ziegler‑Natta Olefin Polymerization Catalysts

Succinate esters, including specifically 2,3‑disubstituted succinates, are established internal electron donors in Ziegler‑Natta catalyst systems for propylene polymerization, where they provide tacticity control and influence catalyst crystallite sizing [1]. While the patent literature primarily discloses 2,3‑disubstituted succinates, dibenzyl succinate serves as the core synthetic precursor from which such substituted derivatives are prepared via Stobbe condensation or alkylation at the α‑positions. Its benzyl ester groups confer solubility in the hydrocarbon solvents (xylene, heptane) used in industrial polymerization processes .

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